molecular formula C18H36N2O2 B13177413 tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate

tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate

Cat. No.: B13177413
M. Wt: 312.5 g/mol
InChI Key: JEWOSVLIBXFXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate (CAS 1306606-51-8) is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a piperidine ring, a versatile scaffold prevalent in drug discovery, protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is highly valued for its stability under basic and nucleophilic conditions and its selective removability under mild acidic conditions, making this reagent indispensable for multi-step synthetic sequences . As a building block, this carbamate is integral to the synthesis of more complex molecules. Its structural attributes, particularly the piperidine moiety, are commonly found in compounds investigated for a range of pharmacological activities. Piperidine derivatives are frequently explored in the development of therapies for immune disorders and as apoptosis-inducing agents in oncology research . The application of this compound in method development and the exploration of novel reaction mechanisms further underscores its utility in a research setting. The molecular formula of the compound is C18H36N2O2, and it has a molecular weight of 312.49 g/mol . This product is intended for research purposes only and is not classified as a drug or medicine. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly for in vitro applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

tert-butyl N-(4-methyl-2-piperidin-4-ylheptyl)carbamate

InChI

InChI=1S/C18H36N2O2/c1-6-7-14(2)12-16(15-8-10-19-11-9-15)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21)

InChI Key

JEWOSVLIBXFXHY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CNC(=O)OC(C)(C)C)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high purity and yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used as a probe to study enzyme activity and protein interactions. It is also utilized in the development of new drugs and therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its role in modulating biological pathways and its potential use in treating various diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

Tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, with a molecular weight of 214.30 g/mol. Its structure features a tert-butyl group and a piperidine ring, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
Boiling PointNot available
InChI KeyVHYXAWLOJGIJPC-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL), comparable to last-resort antibiotics like vancomycin .

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways. The presence of the piperidine moiety may enhance membrane permeability or act on specific bacterial targets, thereby increasing the compound's efficacy against resistant strains .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial activity of related carbamate derivatives.
    • Findings : Compounds showed strong bactericidal activity against both susceptible and drug-resistant strains of Gram-positive bacteria but were ineffective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
  • Neuroprotective Potential :
    • Research Focus : Investigating the neuroprotective effects of carbamate derivatives.
    • Results : Some derivatives demonstrated selective inhibition of butyrylcholinesterase, suggesting potential for treating neurodegenerative diseases . This activity may be attributed to structural similarities with known neuroprotective agents.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various related compounds:

Compound NameActivity TypeEffective Concentration (μg/mL)Notes
This compoundAntibacterial0.78–3.125Effective against MRSA and VREfm
Tert-butyl (piperidin-3-ylmethyl)carbamateAntibacterial1–5Broad-spectrum activity
Tert-butyl methyl(2-(methylamino)ethyl)carbamateAnticancerVariesInduces regression in various cancer types

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